Mono-Chloro vs. Dichloro Reactivity: Quantifying the Synthetic Handle Difference for 5-HT2C Agonist Synthesis
The target compound possesses a single 4-chloro substituent (MW 317.77 g/mol), while the 2,4-dichloro analog (CAS 1207362-38-6) has a higher molecular weight of 352.2 g/mol due to the additional chlorine atom [1][2]. This structural difference results in a lower XLogP3 for the mono-chloro compound (2.9 vs. 3.9 for the dichloro analog), indicating reduced lipophilicity and potentially more favorable physicochemical properties for CNS drug discovery programs targeting 5-HT2C receptors, where lower lipophilicity generally correlates with better developability [3]. Moreover, the single reactive site enables selective mono-functionalization, avoiding the chemoselectivity challenges inherent to the 2,4-dichloro scaffold.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 317.77 g/mol; XLogP3: 2.9 |
| Comparator Or Baseline | Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (CAS 1207362-38-6): MW: 352.2 g/mol; XLogP3: 3.9 |
| Quantified Difference | ΔMW = –34.4 g/mol (10.8% lower); ΔXLogP3 = –1.0 log unit (25.6% lower lipophilicity) |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm); class-level inference based on the established role of pyrimido[4,5-d]azepines as 5-HT2C agonist scaffolds per J. Med. Chem. 2014. |
Why This Matters
For medicinal chemistry teams synthesizing 5-HT2C agonist libraries, lower lipophilicity and a single reactive handle reduce the risk of non-specific binding and simplify SAR exploration, making this mono-chloro intermediate the preferred starting point over the dichloro analog.
- [1] PubChem. Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CID 60145970). Computed Properties: Molecular Weight, XLogP3. View Source
- [2] PubChem. Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate (CID 49758010). Computed Properties: Molecular Weight, XLogP3. View Source
- [3] Storer, R. I., et al. J. Med. Chem. 2014, 57, 5258–5269. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-HT2C receptor agonists. View Source
